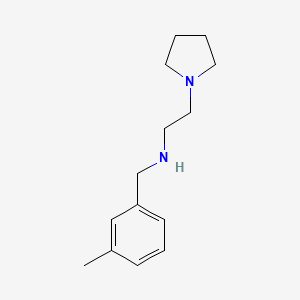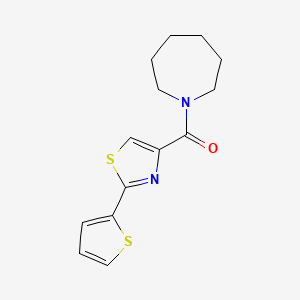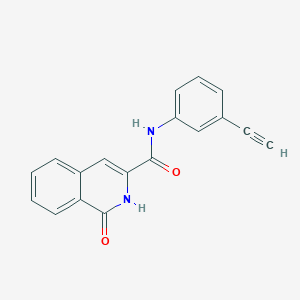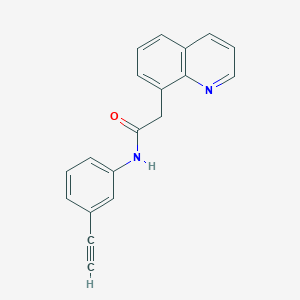
N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is an organic compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of a pyrrolidine ring attached to an ethanamine chain, which is further substituted with a 3-methylbenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methylbenzyl chloride with pyrrolidine to form N-(3-methylbenzyl)pyrrolidine.
Alkylation: The intermediate is then subjected to alkylation with 2-chloroethanamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine
- N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine
- N-(3-chlorobenzyl)-2-(pyrrolidin-1-yl)ethanamine
Uniqueness
N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is unique due to the specific position of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13-5-4-6-14(11-13)12-15-7-10-16-8-2-3-9-16/h4-6,11,15H,2-3,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNVOEOLXRDBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzamide](/img/structure/B7523150.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7523155.png)



![4-[Ethyl-[(3-fluorophenyl)methyl]amino]-3-nitrobenzamide](/img/structure/B7523187.png)


![N-[4-[2-(2-hydroxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7523205.png)



![1-[5-(1-azepanylcarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7523220.png)
![6-[(4-fluorophenyl)methyl]-N-(1H-indazol-7-yl)-5-oxothiomorpholine-3-carboxamide](/img/structure/B7523247.png)
